molecular formula C21H27N3O6S B11545000 Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11545000
M. Wt: 449.5 g/mol
InChI Key: NICMUECLWBKVFD-UHFFFAOYSA-N
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Description

ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrahydropyrimidine ring, a morpholine moiety, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and introduction of the sulfanylidene group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The morpholine moiety and sulfanylidene group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of the morpholine moiety and the sulfanylidene group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H27N3O6S/c1-4-29-20(26)18-13(2)22-21(31)23-19(18)14-5-6-15(16(11-14)27-3)30-12-17(25)24-7-9-28-10-8-24/h5-6,11,19H,4,7-10,12H2,1-3H3,(H2,22,23,31)

InChI Key

NICMUECLWBKVFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)C

Origin of Product

United States

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